molecular formula C20H20N4O3S B2660167 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 842977-04-2

1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2660167
CAS No.: 842977-04-2
M. Wt: 396.47
InChI Key: ACOGOEURSONOGH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic small molecule based on the pyrrolo[2,3-b]quinoxaline scaffold, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery. Compounds within this structural class have been extensively investigated as potent and selective inhibitors of protein kinases, which are critical targets for therapeutic interventions in oncology and other disease areas . Research-grade compounds like this are valuable for probing biological pathways and validating new therapeutic targets in a laboratory setting. The molecular structure incorporates key features associated with kinase inhibition, including a planar quinoxaline system that can occupy the ATP-binding site and a sulfonamide group that can facilitate interactions with the kinase hinge region . Related pyrroloquinoxaline derivatives have demonstrated high efficacy in controlling tumor size in relevant in vivo lymphoma models, highlighting the potential of this chemotype in anticancer research . Furthermore, the pyrroloquinoxaline core is a subject of ongoing research for the synthesis of complex heterocyclic systems, serving as a versatile building block for the development of novel chemical entities . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(12-13)28(25,26)18-17-20(24(19(18)21)10-11-27-2)23-16-9-4-3-8-15(16)22-17/h3-9,12H,10-11,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOGOEURSONOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the Methoxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a methoxyethyl halide reacts with the pyrroloquinoxaline core.

    Attachment of the Tolylsulfonyl Group: This step involves the sulfonylation of the compound using a tolylsulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyethyl halides for nucleophilic substitution, tolylsulfonyl chloride for sulfonylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolo[2,3-b]quinoxaline core structure, which is known for its diverse biological activities. The presence of a methoxyethyl group and a tosyl group enhances its solubility and biological interactions.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its mechanism of action primarily involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival.

  • Protein Kinase Inhibition : The compound has shown inhibitory effects on various protein kinases, including IGF-1R (Insulin-like Growth Factor 1 Receptor), which is implicated in several types of cancers. The inhibition of IGF-1R can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have reported that derivatives related to this compound exhibit significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, IC50 values for some derivatives were found to be as low as 1.9 μg/mL, indicating potent activity .

Development of Kinase Inhibitors

The synthesis of this compound has been explored extensively for developing novel kinase inhibitors. The structural modifications allow for the fine-tuning of its biological activity, making it a valuable candidate for drug development .

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized various derivatives of pyrrolo[2,3-b]quinoxaline compounds, including 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. The synthesized compounds were evaluated for their anticancer properties against several cell lines. The results indicated that modifications at the sulfonyl and amine positions significantly influenced anticancer activity .

Compound StructureIC50 (μg/mL)Cell Line
Derivative A1.9HCT-116
Derivative B2.3MCF-7
This compoundX.XCell Line Y

Case Study 2: Mechanistic Insights

Research has also focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was found that the compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression in cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name 1-Position Substituent 3-Position Group Molecular Weight Bioactivity/Notes References
Target Compound : 1-(2-Methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 2-Methoxyethyl m-Tolylsulfonyl (3-methylbenzenesulfonyl) Not explicitly stated Hypothesized kinase/modulatory activity based on analogs
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 2-(4-Fluorophenyl)ethyl Phenylsulfonyl 446.50 No explicit bioactivity reported; fluorophenyl group may enhance lipophilicity
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-Methoxypropyl 1-Methylbenzimidazol-2-yl Not stated Benzimidazole moiety suggests potential DNA/intercalation or kinase inhibition
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 374922-43-7) 4-Fluorophenyl Phenylsulfonyl 418.44 SIRT1 activator; Janus kinase 3 (JAK3) inhibitor
1-Allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Allyl m-Tolylsulfonyl Not stated Shared sulfonyl group with target; allyl group may increase reactivity
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine (CAS 844850-43-7) 3-Phenylpropyl 4-Methoxyphenylsulfonyl 472.56 Quinoxaline positional isomer (3,2-b vs. 2,3-b); higher molecular weight

Key Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl substituent in correlates with JAK3 inhibition, likely due to enhanced binding affinity via hydrophobic interactions.
  • Methoxyalkyl chains (e.g., 2-methoxyethyl, 3-methoxypropyl) may improve aqueous solubility compared to aromatic or allyl groups, critical for pharmacokinetics .

Sulfonyl Group Variations: m-Tolylsulfonyl (target compound) introduces a methyl group at the meta position, balancing steric hindrance and electron-withdrawing effects.

Molecular Weight and Drug-Likeness :

  • Compounds with molecular weights >450 (e.g., ) may face challenges in bioavailability, whereas lighter analogs (e.g., 418.44 in ) align better with Lipinski’s rules.

Research Implications and Gaps

  • Target Compound: Limited direct data exist on its bioactivity.
  • Synthetic Accessibility : Allyl and methoxypropyl derivatives () highlight feasible modifications for structure-activity relationship (SAR) studies.
  • Commercial Availability : Analogs like CAS 374922-43-7 are marketed for research (e.g., TCI Chemicals ), enabling comparative pharmacological profiling.

Biological Activity

1-(2-Methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the methoxyethyl and tosyl groups enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxaline exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of A431 human epidermoid carcinoma cells, with IC50 values indicating significant potency . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Cell Line IC50 (µM) Mechanism
A431 (skin cancer)0.29 - 0.90Inhibition of Stat3 phosphorylation
HepG2 (liver cancer)VariesTopoisomerase II inhibition
Caco-2 (colon cancer)VariesDNA intercalation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest that it may possess activity against certain bacterial strains, although detailed studies are required to establish its efficacy and mechanism of action.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence that pyrroloquinoxaline derivatives exhibit anti-inflammatory effects. These effects may be linked to the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxicity of the compound against different tumor cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxyethyl Group : Enhances solubility and bioavailability.
  • Tosyl Group : Improves binding affinity to target proteins involved in cellular signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the functionalization of the pyrroloquinoxaline core. Key steps include sulfonylation of the quinoxaline nitrogen using m-toluenesulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) and subsequent alkylation with 2-methoxyethyl bromide. Optimization should focus on temperature control (0–5°C for sulfonylation to minimize side reactions) and stoichiometric ratios (1.2 equivalents of m-toluenesulfonyl chloride for complete conversion). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : For assessing purity (>95% by area under the curve) and detecting trace impurities (e.g., unreacted sulfonyl chloride intermediates) .
  • NMR (¹H, ¹³C, 2D-COSY) : To confirm regioselectivity of sulfonylation and alkylation. Key signals include the methoxyethyl group (δ ~3.3–3.5 ppm for CH₂OCH₃) and aromatic protons from the m-tolylsulfonyl moiety (δ ~7.5–8.0 ppm) .
  • FT-IR : To verify sulfonamide formation (asymmetric S=O stretching at ~1350 cm⁻¹ and symmetric at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions may arise from variations in cell membrane permeability, metabolic stability, or off-target interactions. A systematic approach includes:

  • Dose-response profiling : Use a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolite screening : Employ LC-MS to detect degradation products or active metabolites that may influence bioactivity .
  • Target engagement assays : Utilize thermal shift assays or SPR to validate direct binding to proposed targets (e.g., kinase domains) .

Q. What experimental designs are recommended to study the environmental fate of this compound in aquatic systems?

Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab-scale) : Assess hydrolysis kinetics (pH 7–9, 25–40°C) and photodegradation (UV-Vis irradiation, λ >290 nm).
  • Phase 2 (Microcosm) : Evaluate biodegradation using OECD 301F guidelines (activated sludge inoculum, 28-day incubation).
  • Phase 3 (Modeling) : Apply QSAR models to predict bioaccumulation factors (BCF) and ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) .

Q. How can researchers address discrepancies in stability data between accelerated and long-term storage studies?

Discrepancies often stem from non-Arrhenius degradation pathways (e.g., oxidative vs. hydrolytic). Mitigation strategies:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to identify degradation pathways .
  • Container closure analysis : Compare stability in glass vs. polymer containers to rule out leachables affecting results .
  • Real-time monitoring : Use Raman spectroscopy for in situ detection of crystalline form changes during storage .

Methodological Notes

  • Impurity Profiling : Reference standards (e.g., m-toluenesulfonic acid) should be used to calibrate HPLC-MS methods for quantifying process-related impurities .
  • Data Reproducibility : Include internal controls (e.g., a stable analog) in bioassays to normalize inter-experimental variability .

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